molecular formula C4H4BrN3 B112752 6-Bromopyrazin-2-amine CAS No. 54237-53-5

6-Bromopyrazin-2-amine

Cat. No. B112752
CAS RN: 54237-53-5
M. Wt: 174 g/mol
InChI Key: SBBQFRYIMUUNFT-UHFFFAOYSA-N
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Description

6-Bromopyrazin-2-amine is a chemical compound that belongs to the family of bromopyrazines. It is an organic compound containing an amino group attached to a pyrazine ring .


Synthesis Analysis

The synthesis of 6-Bromopyrazin-2-amine involves Suzuki–Miyaura cross-coupling between commercial 5-bromopyrazin-2-amine or 3,5-dibromopyrazin-2-amine and an appropriate phenylboronic acids .


Molecular Structure Analysis

The molecular formula of 6-Bromopyrazin-2-amine is C4H4BrN3 . The InChI code is 1S/C4H4BrN3/c5-3-1-7-2-4 (6)8-3/h1-2H, (H2,6,8) . The molecular weight is 174.00 g/mol .


Physical And Chemical Properties Analysis

6-Bromopyrazin-2-amine is a solid at room temperature . The exact mass is 172.95886 g/mol and the monoisotopic mass is also 172.95886 g/mol . The compound has a topological polar surface area of 51.8 Ų .

Scientific Research Applications

Synthesis and Catalysis

6-Bromopyrazin-2-amine is recognized as a pivotal component in synthesizing 2-Aminopyridines, which are crucial in creating bioactive natural products, medicinally important compounds, and organic materials. The process involves selective reactions yielding 6-bromopyridine-2-amines, which are further utilized in C-C cross-coupling reactions, marking their significance in the field of advanced synthesis and catalysis (Bolliger, Oberholzer, & Frech, 2011).

Heterocyclic Chemistry

The compound plays a critical role in the synthesis of N-substituted-6-alkoxypteridin-4-amines, showcasing a novel methodology that encompasses heterocyclization of 3-amino-6-bromopyrazine-2-carboxamide. This method emphasizes the compound's importance in the field of heterocyclic chemistry and the creation of new compounds with significant structures (Duan, Jia, Zhu, & Wang, 2012).

Corrosion Inhibition

In the realm of corrosion science, 6-Bromopyrazin-2-amine derivatives are investigated for their potential as corrosion inhibitors. Computational chemistry methods, such as density functional theory (DFT) and molecular dynamics (MD) simulation, are utilized to explore their efficacy, highlighting the compound's potential in enhancing the durability and longevity of materials (Saha, Hens, Murmu, & Banerjee, 2016).

Coordination Chemistry and Ligand Synthesis

The compound is also pivotal in the field of coordination chemistry, where it's used in the synthesis of asymmetrical ligands. These ligands are crucial for creating complex structures with metals, demonstrating the compound's utility in designing new materials and studying their interaction with various elements (Benhamou, Jaafar, Thibon, Lachkar, & Mandon, 2011).

Safety And Hazards

6-Bromopyrazin-2-amine is harmful if swallowed and may cause skin, eye, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

6-bromopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBQFRYIMUUNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507102
Record name 6-Bromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyrazin-2-amine

CAS RN

54237-53-5
Record name 6-Bromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-bromopyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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